

Application Notes and Protocols for Thiazole-4-Carbaldehyde Derivatives in Agrochemical Research

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Compound of Interest

Compound Name: 2-Methoxy-1,3-thiazole-4-carbaldehyde

Cat. No.: B011644

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Disclaimer: Direct research applications for "**2-Methoxy-1,3-thiazole-4-carbaldehyde**" in agrochemicals are not extensively documented in publicly available literature. The following application notes and protocols are based on the broader class of thiazole and thiazole-4-carbaldehyde derivatives, which are recognized for their significant potential in the development of new agrochemical agents, particularly fungicides.

Introduction

The thiazole ring is a crucial heterocyclic scaffold in the development of agrochemicals. Its derivatives have demonstrated a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. Thiazole-based fungicides, in particular, have been successful in controlling a variety of plant pathogenic fungi. The aldehyde functional group at the 4-position of the thiazole ring serves as a versatile synthetic handle for the creation of diverse chemical libraries for screening and optimization of agrochemical candidates.

Mechanism of Action: Thiazole-Based Fungicides

Many thiazole-containing fungicides belong to the azole class of antifungals. Their primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol.^{[1][2][3][4]} Ergosterol is an

essential component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and function.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterol precursors.[2][5] This disruption of the cell membrane structure and function ultimately leads to the inhibition of fungal growth and cell death.[3]

Caption: Mechanism of action of thiazole-based fungicides.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of various thiazole derivatives against different plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) in $\mu\text{g/mL}$. This data illustrates the potential of the thiazole scaffold in developing potent fungicides.

Compound Type	Fungal Species	EC ₅₀ / MIC (µg/mL)	Reference
Isothiazole–thiazole derivative (6u)	Pseudoperonospora cubensis	0.046	[6]
Isothiazole–thiazole derivative (6u)	Phytophthora infestans	0.20	[6]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives	Candida albicans	0.008–7.81	[6]
2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e)	Candida albicans	3.9	[7]
Pyrazole–thiazole carboxamide (9ac)	Rhizoctonia cerealis	1.1 - 4.9	[8]
Pyrazole–thiazole carboxamide (9cd)	Sclerotinia sclerotiorum	0.8	[8]
Indole-imidazo[2,1-b]thiazole derivative (DL-21)	Cytospora chrysosperma	4.13	[9]
Indole-imidazo[2,1-b]thiazole derivative (DL-27)	Sphaeropsis sapinea	11.73	[9]

Experimental Protocols

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.[10][11][12]

Materials:

- Test compound (e.g., a 2-alkoxy-1,3-thiazole-4-carbaldehyde derivative)
- Dimethyl sulfoxide (DMSO)

- Fungal pathogen culture
- RPMI-1640 medium (or other suitable broth)
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Preparation of Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.
- Preparation of Fungal Inoculum: Culture the fungal pathogen on a suitable agar medium. Prepare a spore or mycelial fragment suspension in sterile saline. Adjust the suspension to a concentration of 1×10^5 to 5×10^5 CFU/mL.
- Serial Dilution: Add 100 μ L of sterile broth to each well of a 96-well plate. Add 2 μ L of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
- Inoculation: Add 100 μ L of the fungal inoculum to each well.
- Controls: Include a positive control (fungal inoculum without the test compound) and a negative control (broth only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period suitable for the growth of the specific fungus (typically 48-72 hours).
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

This is a general procedure for the synthesis of thiazole derivatives, which can be adapted for the synthesis of 2-alkoxy-1,3-thiazole-4-carbaldehydes. The Hantzsch thiazole synthesis is a common method.

Materials:

- An appropriate thioamide
- An α -haloketone
- Solvent (e.g., ethanol, DMF)
- Base (e.g., pyridine, triethylamine)

Procedure:

- **Reaction Setup:** Dissolve the thioamide in a suitable solvent in a round-bottom flask.
- **Addition of Reagents:** Add the α -haloketone to the solution. If required, add a base to neutralize the hydrohalic acid formed during the reaction.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or heat under reflux for a specified time (monitored by TLC).
- **Work-up:** After the reaction is complete, cool the mixture and pour it into water. The product may precipitate and can be collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
- **Characterization:** Confirm the structure of the synthesized compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Workflow for Agrochemical Candidate Screening

The following diagram illustrates a typical workflow for the screening and development of new thiazole-based agrochemical candidates.

Caption: Workflow for screening thiazole-based agrochemicals.

Conclusion

While specific data for "**2-Methoxy-1,3-thiazole-4-carbaldehyde**" in agrochemical research is sparse, the broader family of thiazole derivatives represents a highly promising class of

compounds for the development of novel fungicides. The thiazole-4-carbaldehyde scaffold, in particular, offers a synthetically accessible starting point for the generation of diverse chemical libraries. The protocols and data presented here provide a foundational framework for researchers to explore the potential of these compounds in addressing the ongoing challenges in crop protection. Further research into the synthesis and biological evaluation of derivatives of 2-alkoxy-1,3-thiazole-4-carbaldehyde is warranted to uncover their potential as next-generation agrochemicals.

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